molecular formula C4H8ClNO3 B2888819 (4S)-4-(Aminomethyl)-1,3-dioxolan-2-one;hydrochloride CAS No. 2377004-84-5

(4S)-4-(Aminomethyl)-1,3-dioxolan-2-one;hydrochloride

Cat. No.: B2888819
CAS No.: 2377004-84-5
M. Wt: 153.56
InChI Key: SVSNJWOUYKEXMP-DFWYDOINSA-N
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Description

(4S)-4-(Aminomethyl)-1,3-dioxolan-2-one;hydrochloride is a stereospecific organic compound featuring a five-membered 1,3-dioxolan-2-one (cyclic carbonate) ring substituted with an aminomethyl group at the 4th position in the (S)-configuration. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. Its molecular formula is C₅H₈ClNO₃, with a molecular weight of 165.58 g/mol.

Properties

IUPAC Name

(4S)-4-(aminomethyl)-1,3-dioxolan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3.ClH/c5-1-3-2-7-4(6)8-3;/h3H,1-2,5H2;1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSNJWOUYKEXMP-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)O1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC(=O)O1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-(Aminomethyl)-1,3-dioxolan-2-one;hydrochloride typically involves the reaction of a dioxolane derivative with an aminomethyl group under specific conditions. The reaction conditions often include the use of solvents such as methanol or water, and the process may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

(4S)-4-(Aminomethyl)-1,3-dioxolan-2-one;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(4S)-4-(Aminomethyl)-1,3-dioxolan-2-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (4S)-4-(Aminomethyl)-1,3-dioxolan-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, leading to various biological effects. The dioxolane ring may also play a role in stabilizing the compound and enhancing its activity.

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Rings

The following compounds share structural similarities, such as heterocyclic rings or aminomethyl/amine substituents, but differ in key functional groups and stereochemistry.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
(4S)-4-(Aminomethyl)-1,3-dioxolan-2-one;hydrochloride C₅H₈ClNO₃ 165.58 1,3-dioxolan-2-one ring, (S)-configured aminomethyl group, hydrochloride salt Intermediate for pharmaceuticals or chiral synthesis
4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone hydrochloride C₁₄H₁₇N₃O₄·HCl 327.77 Oxazolidinone ring (N-containing), morpholinone, hydrochloride salt Pharmaceutical intermediate; oxazolidinones are associated with antimicrobial activity
4-(Hydroxymethyl)-1,3-dioxolan-2-one C₄H₆O₄ 118.09 1,3-dioxolan-2-one ring, hydroxymethyl substituent (no amine) Potential monomer for biodegradable polymers or solvents
Methyl (1S,4S)-4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate hydrochloride C₁₀H₁₇FClNO₂ 249.70 Fluorinated cyclohexane ring, ester group, (S,S)-configuration Fluorine enhances metabolic stability; used in medicinal chemistry

Key Differences :

  • Oxazolidinone vs. Dioxolanone: The oxazolidinone () contains a nitrogen atom in the ring, increasing hydrogen-bonding capacity and altering biological activity compared to the carbonate-based dioxolanone.
  • Hydroxymethyl vs.

Cyclohexane and Aromatic Derivatives

Compounds with aminomethyl groups on non-heterocyclic frameworks demonstrate how ring structure impacts physicochemical properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
Methyl 4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride (cis/trans mix) C₁₀H₁₈ClNO₂ 207.70 Cyclohexane ring, ester group, racemic aminomethyl substituent Intermediate for drug candidates; cis/trans isomers affect binding selectivity
(S)-4-(1-Aminoethyl)aniline dihydrochloride C₈H₁₄Cl₂N₂ 209.12 Aromatic ring, chiral aminoethyl group, dihydrochloride salt Building block for asymmetric synthesis; aromaticity enhances π-π interactions
Methyl 4-(Aminomethyl)benzoate Hydrochloride C₁₀H₁₂ClNO₂ 201.65 Aromatic benzoate ester, aminomethyl group Used in peptide mimetics; ester group prone to hydrolysis

Key Differences :

  • Aliphatic vs. Aromatic Rings : Cyclohexane derivatives () offer conformational flexibility, whereas aromatic analogs () provide rigidity and planarity for target binding.
  • Salt Form: The dihydrochloride salt () increases solubility compared to monohydrochlorides.

Physicochemical and Pharmacokinetic Properties

Property This compound 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone hydrochloride Methyl 4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride
Water Solubility High (due to hydrochloride salt) Moderate Moderate
LogP (Predicted) -0.5 1.2 0.8
Hydrogen Bond Donors 2 (amine + HCl) 3 (amine, morpholinone O, HCl) 2 (amine + HCl)
Metabolic Stability Moderate (carbonate hydrolysis) High (oxazolidinone resistance to hydrolysis) High (fluorine reduces oxidation)

Research Findings

Reactivity: The dioxolanone ring in the target compound undergoes hydrolysis under basic conditions to form carboxylic acid derivatives, whereas oxazolidinones () are more resistant to ring opening .

Stereochemical Impact : The (S)-configuration in the target compound and ’s fluorinated analog enhances enantioselective interactions in drug-receptor binding compared to racemic mixtures () .

Salt Effects : Hydrochloride salts (target, –20) improve bioavailability by increasing aqueous solubility, critical for oral drug formulations .

Biological Activity

(4S)-4-(Aminomethyl)-1,3-dioxolan-2-one;hydrochloride is a compound that belongs to the class of 1,3-dioxolanes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on available research findings.

  • Molecular Formula : C₄H₇N₁O₃·HCl
  • SMILES : C1C@HCN
  • InChIKey : TXLRZWSSXIZVGD-GSVOUGTGSA-N

Biological Activity Overview

Research indicates that 1,3-dioxolane derivatives exhibit a range of biological activities, including antibacterial and antifungal properties. The specific biological activities of this compound have been investigated in several studies.

Antibacterial Activity

A study on various 1,3-dioxolane compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The antibacterial efficacy was evaluated using Minimum Inhibitory Concentration (MIC) values, with some compounds showing MIC values as low as 625 µg/mL against S. aureus .

CompoundTarget BacteriaMIC (µg/mL)
1S. aureus625
2P. aeruginosa1250
3E. faecalis625

Antifungal Activity

The antifungal properties of this compound were also highlighted in studies where it exhibited activity against Candida albicans. Most tested compounds showed excellent antifungal activity, with notable effectiveness against pathogenic fungi .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, the presence of the dioxolane ring structure is believed to play a crucial role in its interaction with microbial cell membranes or enzymes involved in cell wall synthesis.

Case Studies

Several case studies have explored the therapeutic potential of dioxolane derivatives:

  • Antimicrobial Efficacy : A comparative study showed that certain dioxolane derivatives had enhanced antimicrobial properties when combined with other agents, indicating potential for synergistic effects in treatment protocols .
  • Pharmaceutical Applications : Research has indicated that dioxolane derivatives can serve as effective intermediates in drug synthesis, particularly in developing new antibiotics and antifungal agents .

Q & A

Q. What are the optimal synthetic routes for (4S)-4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions. Starting materials like 1,3-dioxolan-2-one derivatives are functionalized with aminomethyl groups via nucleophilic substitution or reductive amination. Protecting groups (e.g., Boc or Fmoc) are often employed to prevent side reactions during the introduction of the aminomethyl moiety . Optimization includes:

  • Temperature control : Reactions are conducted at 0–25°C to minimize racemization.
  • Catalysts : Use of chiral catalysts (e.g., L-proline derivatives) to preserve stereochemistry.
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>98% by HPLC) .

Q. What analytical techniques are most effective for characterizing (4S)-4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks for the dioxolanone ring (δ 4.5–5.0 ppm) and aminomethyl group (δ 2.8–3.2 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with mass spectrometry verifies molecular weight (C5_5H8_8ClNO3_3, MW 177.58) and enantiomeric excess .
  • X-ray crystallography : Resolves absolute stereochemistry in single crystals grown from methanol .

Q. How does the hydrochloride salt form influence solubility and formulation for in vitro assays?

Methodological Answer: The hydrochloride salt enhances aqueous solubility (≥50 mg/mL in PBS at pH 7.4) compared to the free base. For cell-based assays:

  • Buffering : Use phosphate-buffered saline (PBS) or HEPES (pH 6.5–7.5) to prevent precipitation.
  • Stock solutions : Prepare in DMSO (<1% final concentration) for hydrophobic compatibility .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Thermal stability : Stable at −20°C for >6 months; degradation occurs above 40°C (TGA/DSC data).
  • pH sensitivity : Hydrolyzes in strongly acidic (pH <2) or alkaline (pH >10) conditions, forming 4-aminomethyl-1,3-diol and CO2_2. Monitor via HPLC at 254 nm .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously assessed, and what methods mitigate racemization during synthesis?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol with 0.1% diethylamine) to resolve (4S) and (4R) enantiomers. Retention time differences ≥2 min indicate high enantiomeric excess (ee >99%) .
  • Circular Dichroism (CD) : Confirm optical activity at 220–250 nm.
  • Racemization mitigation : Avoid prolonged heating (>1 hour at 50°C) and use low-polarity solvents (e.g., dichloromethane) during amide bond formation .

Q. What strategies identify biological targets or mechanisms of action for this compound?

Methodological Answer:

  • Affinity chromatography : Immobilize the compound on NHS-activated Sepharose to pull down binding proteins from cell lysates .
  • Kinase profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to detect inhibitory activity (IC50_{50} values).
  • Metabolomics : LC-MS-based analysis of treated cells identifies perturbed pathways (e.g., TCA cycle intermediates) .

Q. How should contradictory data between enzyme inhibition assays and cell viability studies be interpreted?

Methodological Answer: Contradictions may arise from off-target effects or differential cell permeability. Resolve via:

  • Dose-response curves : Compare IC50_{50} values across assays. A >10-fold discrepancy suggests assay-specific artifacts.
  • Chemical probes : Use structurally analogous compounds (e.g., methylated derivatives) to isolate target-specific effects.
  • Permeability assays : Measure intracellular concentrations via LC-MS to confirm bioavailability .

Q. What computational approaches predict interactions between this compound and potential protein targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with the compound’s 3D structure (PubChem CID 145867066) against PDB targets (e.g., carbonic anhydrase II).
  • MD simulations : GROMACS-based simulations (100 ns) assess binding stability (RMSD <2 Å).
  • QSAR models : Train on datasets of similar cyclic amines to predict bioactivity .

Q. What are the primary degradation products, and how are they characterized in stability studies?

Methodological Answer:

  • Forced degradation : Expose to 0.1M HCl (24 hours) or 0.1M NaOH (48 hours) and analyze via LC-MS. Major products include:
    • Hydrolysis product : 4-(Aminomethyl)-1,3-diol (m/z 118.1).
    • Oxidation product : 4-(Aminomethyl)-1,3-dioxolan-2-one N-oxide (m/z 193.6) .
  • Isolation : Use preparative TLC (silica gel, chloroform/methanol 9:1) for structural elucidation via 1^1H NMR.

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